molecular formula C15H11BrClNO3 B048253 2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide CAS No. 67445-86-7

2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide

Cat. No. B048253
CAS RN: 67445-86-7
M. Wt: 368.61 g/mol
InChI Key: MLFFIHLOTFLMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4’-chloro-2’-(4-hydroxybenzoyl)acetanilide is a compound with the molecular formula C15H11BrClNO3 and a molecular weight of 368.61 . It is one of the intermediates of Diazepam, a benzodiazepine used as an anti-anxiety and muscle relaxant, as well as to treat epilepsy .


Molecular Structure Analysis

The InChI string for 2-Bromo-4’-chloro-2’-(4-hydroxybenzoyl)acetanilide is InChI=1S/C15H11BrClNO3/c16-8-14(20)18-13-6-3-10(17)7-12(13)15(21)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20) . The compound has a predicted boiling point of 615.9±55.0 °C, a melting point of 201-203 °C, and a density of 1.644±0.06 g/cm3 .


Physical And Chemical Properties Analysis

2-Bromo-4’-chloro-2’-(4-hydroxybenzoyl)acetanilide is soluble in DCM, Ethyl Acetate, and Ethanol . It has a predicted boiling point of 615.9±55.0 °C, a melting point of 201-203 °C, and a density of 1.644±0.06 g/cm3 .

Scientific Research Applications

  • Antitumor Activity : A novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido [4,5-a]carbazole has shown promising antitumor activity against MCF-7 and A-549 cancer cell lines (Murali, Sparkes, & Prasad, 2017).

  • Intermediate for Anti-VEGFR and EGFR Inhibitor : 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline is identified as a key intermediate for vandetanib, an inhibitor targeting VEGFR and epidermal growth factor receptor (EGFR) (Li Rong-dong, 2011).

  • Antimicrobial Activity : Compounds such as 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles exhibit significant antimicrobial activity against a range of bacteria (Bhagat, Deshmukh, & Kuberkar, 2012).

  • Insights into Induced Liver Damage : A study developed a method to detect acetanilide 4-hydroxylase and acetanilide 2-hydroxylase activity in liver microsomes, offering insights into drug-induced liver damage (Lewandowski, Chui, Levi, & Hodgson, 1991).

  • Herbicide Antidotes : 2,4-Disubstituted-thiazoles, developed by Monsanto, effectively counteract the phytotoxicity of alachlor in grain sorghum, enhancing its use for weed control (Sacher, Lee, Schafer, & Howe, 1983).

  • Degradation of Environmental Pollutants : A strain of Pseudomonas aeruginosa can degrade 2-bromobenzoic acid, a compound found in municipal sewage, and may also degrade other related compounds (Higson & Focht, 1990).

  • Novel Ring System Formation : The reaction of acetanilides with specific reagents forms a novel ring system, dibenzo[b,h][1,4,7]thiadiazonines, indicating potential for diverse chemical synthesis (Katritzky, Huang, & Steel, 2001).

  • Metabolic Pathways and Toxic Effects : Research on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) highlights species-specific variations in metabolism and susceptibility to toxic effects (Carmo et al., 2005).

properties

IUPAC Name

2-bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c16-8-14(20)18-13-6-3-10(17)7-12(13)15(21)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFFIHLOTFLMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199419
Record name 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide

CAS RN

67445-86-7
Record name 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67445-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 41 g (0.165 mole) 2-amino-5-chloro-4'-hydroxybenzophenone in 800 ml of ether and 200 ml of water was cooled to 5°. The mixture was stirred while 20 ml (0.277 mole) of bromoacetyl bromide and a 20% solution of sodium carbonate were added alternately keeping the solution slightly basic. After 20 min. the reaction mixture was filtered to collect 60 g (about 100%) of product mp 201°-202°. Recrystallization from ethanol gave colorless prisms, mp 201°-203°.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide
Reactant of Route 3
Reactant of Route 3
2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide
Reactant of Route 4
Reactant of Route 4
2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide
Reactant of Route 5
Reactant of Route 5
2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide
Reactant of Route 6
Reactant of Route 6
2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide

Citations

For This Compound
1
Citations
JV Earley, RI Fryer, RY Ning - Journal of Pharmaceutical Sciences, 1979 - Elsevier
The syntheses of some 1,4-benzodiazepines potentially useful as haptens are reported. These compounds are related to chlordiazepoxide, diazepam, nitrazepam, clonazepam, and …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.